molecular formula C23H18FN3O4S B2947751 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 899969-85-8

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2947751
CAS No.: 899969-85-8
M. Wt: 451.47
InChI Key: IUBAILWRAQBAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its applications in medicinal chemistry. It features a complex structure that integrates multiple functional groups, enabling its versatility in diverse reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves several key steps, typically starting with the preparation of quinazolinone derivatives. These intermediates are then further functionalized by introducing a sulfonamide group, followed by the acetylation process to yield the final compound. Common reagents may include acetic anhydride, sulfonyl chlorides, and appropriate catalysts or bases to facilitate the reactions.

Industrial Production Methods: Industrial-scale production of this compound often utilizes efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Reaction parameters such as temperature, pressure, solvent choice, and reaction times are meticulously controlled to ensure reproducibility and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the quinazolinone moiety.

  • Reduction: Reduction of the quinazolinone can yield various derivatives with potential alterations in biological activity.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring or sulfonamide nitrogen.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, lithium aluminium hydride, or nucleophiles like amines and thiols may be employed. Conditions often involve controlled temperatures, inert atmospheres, and specific solvent environments.

Major Products: Depending on the reaction type, major products can include hydroxylated derivatives (oxidation), reduced quinazolinones (reduction), or substituted sulfonamides (substitution).

Scientific Research Applications

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications in:

  • Chemistry: As a versatile intermediate in the synthesis of more complex molecules or as a reagent in diverse organic reactions.

  • Biology: In studies related to enzyme inhibition, particularly those enzymes associated with disease states.

  • Medicine: Potential roles as an anti-cancer agent, anti-inflammatory compound, or in antimicrobial therapies, depending on the specific molecular interactions it engages in.

  • Industry: Used in the development of new materials or chemical processes, given its unique structure and reactive sites.

Mechanism of Action

When comparing this compound with similar entities such as 4-acetyl-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide or 4-acetyl-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, it stands out due to its specific fluoro and methyl substitutions. These modifications can significantly influence the compound's reactivity, solubility, and biological activity, highlighting its unique attributes and enhancing its utility in various applications.

Comparison with Similar Compounds

  • 4-acetyl-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

  • 4-acetyl-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

This comprehensive overview provides insight into the multifaceted nature and scientific importance of 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Intrigued by any specific aspect?

Properties

IUPAC Name

4-acetyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-14(28)16-7-10-18(11-8-16)32(30,31)26-22-13-17(9-12-20(22)24)27-15(2)25-21-6-4-3-5-19(21)23(27)29/h3-13,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBAILWRAQBAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.